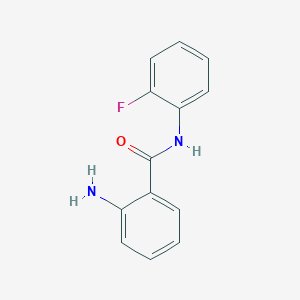
SN 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SN 2 is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its mesityl group, which is a derivative of mesitylene, and its incorporation of oxygen and nitrogen atoms within the tricyclic framework. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a subject of interest in various fields of chemical research.
Aplicaciones Científicas De Investigación
SN 2 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SN 2 typically involves multi-step organic reactions. One common synthetic route begins with the preparation of a suitable mesityl precursor, followed by cyclization reactions to form the tricyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
SN 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Mecanismo De Acción
The mechanism of action of SN 2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
SN 2: The parent compound with a mesityl group.
5-Phenyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene: A similar compound with a phenyl group instead of a mesityl group.
5-Tert-butyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene: A variant with a tert-butyl group.
Uniqueness
This compound is unique due to its mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications where these properties are advantageous.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene involves the formation of the tricyclic ring system through a series of reactions. The starting material for the synthesis is mesitylene, which is converted to the corresponding ketone through oxidation. The ketone is then reacted with an amine to form the tricyclic ring system. The final step involves the introduction of an oxygen atom into the ring system to form the desired compound.", "Starting Materials": [ "Mesitylene", "Oxidizing agent", "Amine" ], "Reaction": [ "Oxidation of mesitylene to form mesityl ketone", "Reaction of mesityl ketone with amine to form tricyclic ring system", "Introduction of oxygen atom into ring system to form 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene" ] } | |
Número CAS |
73237-21-5 |
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
(1R,2S,6S,7S)-5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3/t12-,13+,15-,17-/m0/s1 |
Clave InChI |
WKLZNTYMDOPBSE-YXPYIKCWSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)C2=NO[C@@H]3[C@H]2[C@H]4CC[C@@H]3C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


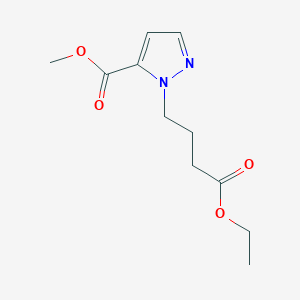


![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)
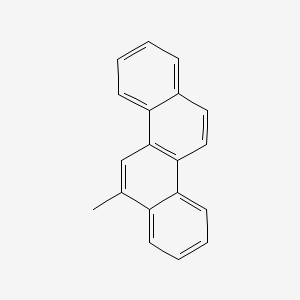
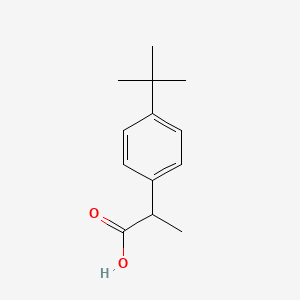
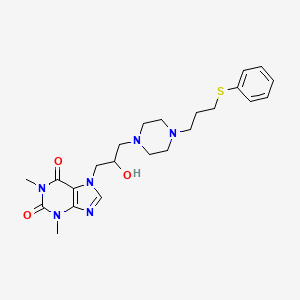
![N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioic acid](/img/structure/B7785652.png)
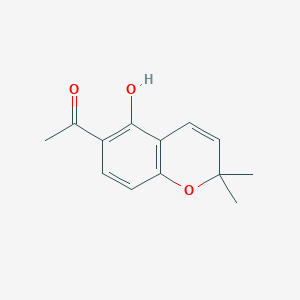
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7785667.png)


![2-(7,7,9-trimethyl-3-sulfanyl-1,2,4-triazaspiro[4.5]dec-3-en-2-yl)ethanol](/img/structure/B7785681.png)
